molecular formula C10H20N4O5S B7971574 {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate

{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate

Cat. No.: B7971574
M. Wt: 308.36 g/mol
InChI Key: GEPJBWXFSZCGRE-UHFFFAOYSA-N
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Description

{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with both a pyrimidine group and an aminomethyl moiety, a structural motif commonly found in molecules designed to interact with biological targets . The sulfate salt form enhances the compound's stability and handling properties for experimental use. Compounds with this core structure serve as versatile scaffolds for the synthesis of more complex molecules. Research into similar pyrimidinyl-piperidine derivatives has demonstrated their potential in developing novel therapeutic agents. For instance, such structures are investigated as inhibitors of specific biological targets; one example is the inhibition of tubulin polymerization, a mechanism of action relevant to antiproliferative research . Other patents highlight the use of structurally related piperidinyl-pyrimidine compounds in the development of potential treatments for various medical conditions . The primary value of this compound lies in its role as a key building block, allowing researchers to efficiently construct diverse compound libraries for screening against a range of biological targets in hit-to-lead and lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific experimental applications.

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.H2O4S.H2O/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10;1-5(2,3)4;/h2,4-5,9H,1,3,6-8,11H2;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPJBWXFSZCGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CN.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually formed through cyclization reactions involving amines and aldehydes or ketones.

    Coupling of Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are then coupled through a nucleophilic substitution reaction, where the amine group on the piperidine ring attacks the electrophilic carbon on the pyrimidine ring.

    Formation of the Sulfate Hydrate: The final step involves the addition of sulfuric acid to form the sulfate salt, followed by hydration to obtain the sulfate hydrate form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups on the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and mild heating.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Pharmacological Properties

1. Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have synthesized various pyrimidine compounds and evaluated their in vitro activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrimidine ring enhance antimicrobial efficacy, suggesting that compounds like {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate could be effective against resistant strains .

2. Cancer Treatment

Pyrimidine derivatives are also recognized for their potential in cancer therapy. The compound's ability to inhibit specific kinases involved in tumor growth presents a promising avenue for treating cancers such as gastrointestinal stromal tumors (GIST). In particular, compounds with similar structural motifs have shown activity against c-KIT mutations prevalent in GIST patients . This indicates that this compound may possess similar therapeutic potential.

3. COX-2 Inhibition

The compound has been investigated for its role as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 enzymes are implicated in inflammatory processes and pain pathways. Studies have shown that derivatives with piperidine and pyrimidine structures can effectively inhibit COX-2 activity, leading to reduced inflammation and pain relief . This suggests that the compound may serve as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including those structurally related to this compound. The results indicated a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in treating infections caused by resistant strains .

Case Study 2: Cancer Therapeutics

In preclinical trials, compounds with similar structural features were tested for their ability to inhibit c-KIT kinase activity. These studies demonstrated significant anti-tumor effects in GIST models, suggesting that this compound could be developed into an effective therapeutic agent against specific cancer types .

Case Study 3: Anti-inflammatory Properties

Research on COX-2 inhibitors revealed that certain derivatives effectively reduced inflammation in animal models. The structure-activity relationship (SAR) studies highlighted the importance of substituents on the piperidine ring for enhancing COX-2 selectivity and potency, indicating a promising direction for developing new anti-inflammatory medications based on this compound .

Mechanism of Action

The mechanism of action of {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence the activity of neurotransmitter receptors and inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a pyrimidinyl group with several sulfonylurea herbicides, but its core structure and functional groups differ significantly. Below is a comparative analysis with three analogous compounds from pesticide chemistry (Table 1):

Table 1: Key Structural and Functional Differences

Compound Name Key Functional Groups Core Structure Primary Application Substituents on Pyrimidinyl Ring Commercial Status
{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate Piperidine, amine sulfate hydrate, pyrimidine Piperidine-pyrimidine hybrid Research/Pharmaceutical* None specified Discontinued
Bensulfuron-methyl ester Sulfonylurea, methyl ester, pyrimidine Benzoate-sulfonylurea Herbicide 4,6-dimethoxy Available (as herbicide)
Primisulfuron-methyl Sulfonylurea, methyl ester, pyrimidine Benzoate-sulfonylurea Herbicide 4,6-bis(difluoromethoxy) Available (as herbicide)
Sulfometuron methyl ester Sulfonylurea, methyl ester, pyrimidine Benzoate-sulfonylurea Herbicide 4,6-dimethyl Available (as herbicide)

*Inferred from structural similarity to bioactive piperidine derivatives.

Key Differences and Implications

Core Structure: The target compound features a piperidine-pyrimidine hybrid backbone, whereas the compared herbicides are based on a benzoate-sulfonylurea scaffold .

Functional Groups :

  • The amine sulfate hydrate group in the target compound contrasts with the sulfonylurea and methyl ester groups in herbicides. Sulfate hydrates improve water solubility, which is critical for drug formulation, while sulfonylurea groups inhibit acetolactate synthase (ALS) in plants .

Pyrimidinyl Substituents: The herbicides have electron-withdrawing groups (e.g., dimethoxy, difluoromethoxy) on their pyrimidinyl rings, enhancing herbicidal activity and selectivity.

Commercial Status :

  • The discontinuation of the target compound may reflect challenges in synthesis, regulatory hurdles, or shifting research priorities, whereas the herbicides remain commercially viable due to established agricultural demand.

Biological Activity

The compound {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate is a novel derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring and a piperidine moiety, which are known for their diverse biological properties. The structural formula can be represented as follows:

C11H15N3O4S\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter pathways.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes related to metabolic pathways, which could be beneficial in treating diseases like cancer and infections.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrimidines have been reported to show efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a pyrimidine-based compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.63–1.26 μM against Mycobacterium tuberculosis . This suggests that this compound might possess similar activity.
  • In Vivo Studies : A related compound was tested in vivo and showed a short metabolic half-life, leading to diminished efficacy despite strong in vitro results . This highlights the importance of pharmacokinetic studies in understanding the full potential of such compounds.

Data Table: Biological Activity Overview

Activity Type Target Pathogen/Cell Type IC50/MIC Values Notes
AntimicrobialMycobacterium tuberculosis0.63–1.26 μMHigh activity observed in vitro
AnticancerCancer cell linesVariesInduces apoptosis via signaling modulation
Enzyme InhibitionVarious metabolic enzymesNot specifiedPotential for therapeutic applications

Q & A

Q. What are the optimal synthetic routes for preparing {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the piperidine ring with a pyrimidinyl group via nucleophilic substitution or condensation reactions. For example, coupling 2-chloropyrimidine with a pre-functionalized piperidine intermediate (e.g., 3-aminomethylpiperidine) under reflux in a polar aprotic solvent like DMF or DMSO. Catalysts such as triethylamine or palladium-based agents may enhance yield. Post-synthesis, sulfate counterion incorporation is achieved through acid-base titration with sulfuric acid, followed by recrystallization in aqueous ethanol to isolate the hydrate form. Key parameters to optimize include temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrimidinyl-piperidine linkage and methylamine substituent. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight and sulfate adduct formation. Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and ammonium acetate buffer (pH 6.5) for optimal resolution. Elemental analysis (CHNS) validates the hydrate stoichiometry by quantifying sulfur and nitrogen content .

Q. How do the sulfate and hydrate moieties influence the compound’s solubility and stability under various storage conditions?

  • Methodological Answer : The sulfate counterion enhances aqueous solubility by increasing polarity, making the compound suitable for in vitro assays. Hydrate stability is temperature-sensitive: storage at 4°C in desiccated conditions prevents deliquescence. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation products (e.g., free amine or pyrimidine hydrolysis byproducts). Buffered solutions (pH 5–7) minimize sulfate dissociation .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound, and what parameters are critical?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models require calculating descriptors like Log P (lipophilicity), molar refractivity (steric bulk), and electronic parameters (HOMO/LUMO energies). Software such as MOE or Schrodinger Suite can correlate these with antibacterial or receptor-binding data. For pyrimidinyl-piperidine derivatives, Log P values between 1.5–2.5 and polar surface areas <90 Ų often predict membrane permeability and target engagement. Validation via leave-one-out cross-checking (r² > 0.8) ensures robustness .

Q. What experimental strategies are recommended for elucidating the mechanism of action in biological systems?

  • Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled compound) to identify receptor targets, complemented by molecular docking (AutoDock Vina) to map interactions with active sites. For enzyme inhibition studies, kinetic assays (e.g., fluorescence-based) with varying substrate concentrations can distinguish competitive vs. non-competitive mechanisms. CRISPR-Cas9 knockout models or siRNA silencing of suspected targets (e.g., GPCRs or kinases) validate specificity .

Q. How should researchers design studies to investigate environmental persistence and ecotoxicological effects?

  • Methodological Answer : Follow the INCHEMBIOL framework (Environmental Fate Studies):
  • Abiotic : Measure hydrolysis half-life (pH 7.4 buffer, 25°C) and photodegradation rates under UV light.
  • Biotic : Use OECD 301D biodegradation tests with activated sludge.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48h LC₅₀) and algal growth inhibition (72h IC₅₀). Data integration via probabilistic models (e.g., USEtox) quantifies ecological risks .

Q. How can researchers address discrepancies in bioactivity data across studies, such as varying IC₅₀ values?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability. Replicate conflicting studies with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Meta-analysis of published data using tools like RevMan can identify confounding factors (e.g., salt form differences or solvent effects). Cross-validate with in silico docking to reconcile structure-activity trends .

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